Product packaging for Isoamyl alcohol(Cat. No.:CAS No. 6423-06-9)

Isoamyl alcohol

Cat. No.: B3430154
CAS No.: 6423-06-9
M. Wt: 88.15 g/mol
InChI Key: PHTQWCKDNZKARW-UHFFFAOYSA-N
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Description

Isoamyl alcohol (CAS 123-51-3), also known as isopentyl alcohol or 3-methyl-1-butanol, is a clear, colorless liquid with the formula C₅H₁₂O . It is a key fusel alcohol produced as a by-product of ethanol fermentation and serves as a versatile specialty solvent and intermediate in research and industrial synthesis . In molecular biology, it is a critical component of phenol-chloroform-isoamyl alcohol (25:24:1) mixtures used for nucleic acid purification, where it acts as an anti-foaming agent and helps to suppress RNase activity, ensuring the integrity of RNA and DNA during extraction . It is also the main ingredient in Kovac's reagent, which is essential for the bacterial diagnostic indole test . Beyond laboratory applications, this compound is a fundamental material in the synthesis of fruit flavorings, most notably banana oil (isopentyl acetate), and is used in apricot, cherry, and whiskey flavor profiles . Its solvency power, which falls between hydrocarbon solvents and lower molecular weight ketones, makes it suitable as a foam suppressant, a diluent in printing inks and lacquers, and for dissolving materials like paraffin wax . In the pharmaceutical industry, it acts as a starting material for synthesizing drugs such as Validol and amyl nitrite . This product is classified as a flammable liquid and is harmful if inhaled, causing skin and serious eye irritation . Researchers should handle it with appropriate personal protective equipment (PPE), including gloves and eye protection, and refer to the material safety data sheet (SDS) for detailed hazard and disposal information . This product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use and is strictly not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12O<br>C5H12O<br>(CH3)2CHCH2CH2OH B3430154 Isoamyl alcohol CAS No. 6423-06-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylbutan-1-ol
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InChI

InChI=1S/C5H12O/c1-5(2)3-4-6/h5-6H,3-4H2,1-2H3
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InChI Key

PHTQWCKDNZKARW-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CCO
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Molecular Formula

C5H12O, Array
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Related CAS

6423-06-9 (magnesium salt), 123-51-3 (Parent)
Record name Isoamyl alcohol
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DSSTOX Substance ID

DTXSID3025469
Record name Isopentyl alcohol
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Molecular Weight

88.15 g/mol
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Physical Description

Isoamyl alcohol is a colorless liquid with a mild, choking alcohol odor. Less dense than water, soluble in water. Hence floats on water. Produces an irritating vapor. (USCG, 1999), Colorless liquid with a disagreeable odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless to pale yellow liquid, Colorless liquid with a disagreeable odor.
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Boiling Point

270 °F at 760 mmHg (USCG, 1999), 132.5 °C, 131.00 to 133.00 °C. @ 760.00 mm Hg, 132 °C, 270 °F
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Flash Point

114 °F (USCG, 1999), 43 °C, 109 °F (43 °C) (Closed cup), 42 °C c.c., 114 °F
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Solubility

2 % at 57 °F (NIOSH, 2023), MISCIBLE WITH ALC, ETHER, BENZENE, CHLOROFORM, PETROLEUM ETHER, GLACIAL ACETIC ACID, OILS, VERY SOL IN ACETONE, Water solubility = 2.67X10+4 mg/l @ 25 °C, 26.7 mg/mL at 25 °C, Solubility in water, g/100ml: 2.5 (moderate), Soluble in ethanol, water and most organic solvents
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Density

0.81 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.813 @ 15 °C/4 °C, Relative density (water = 1): 0.8, 0.807 - 0.813, 0.81 at 68 °F
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Vapor Density

3.04 (AIR=1), Relative vapor density (air = 1): 3.0
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Vapor Pressure

28 mmHg (NIOSH, 2023), 2.37 [mmHg], 2.37 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 0.4, 28 mmHg
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Color/Form

OILY, CLEAR LIQ, Colorless liquid.

CAS No.

123-51-3, 6423-06-9
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Melting Point

-179 °F (NIOSH, 2023), -117.2 °C, -117 °C, -179 °F
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Advanced Analytical Methodologies for Isoamyl Alcohol Research

Chromatographic Techniques for Isoamyl Alcohol Quantification

Chromatography stands as a cornerstone for separating and quantifying this compound from complex mixtures. Gas and liquid chromatography are the most prevalently used techniques, each adapted for specific applications.

Gas chromatography is a preferred method for analyzing volatile compounds like this compound, which is a common by-product of fermentation. sigmaaldrich.comsigmaaldrich.com It is essential for quality control in the alcoholic beverage industry, where this compound contributes to the aroma profile. sigmaaldrich.comsigmaaldrich.com Techniques often involve direct injection or headspace analysis coupled with a detector, most commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

A rapid GC-MS method has been developed for the accurate quantification of major volatile metabolites, including this compound, in various fermented products like beer, wine, and whisky. nih.govnih.gov This method, which uses a simple ethyl acetate (B1210297) extraction, can complete the analysis in under five minutes. nih.govnih.gov It demonstrates excellent sensitivity, with a limit of detection (LOD) and limit of quantification (LOQ) for this compound being 5 mg/L and 10 mg/L, respectively. researchgate.net The method is validated with high accuracy and reproducibility, making it suitable for quantifying metabolites present from mg/L to g/L concentrations. nih.govnih.govresearchgate.net For instance, the analysis of this compound in a sample with an actual concentration of 20.5 mg/L yielded a determined concentration of 20.9 ±3.5 mg/L, a recovery of 101.95%. researchgate.net

Specialized capillary GC columns, such as the SLB®-IL76i and SLB®-IL111i, have been shown to provide excellent peak shapes and resolution for this compound and other active amyl alcohols in alcoholic beverages. sigmaaldrich.comsigmaaldrich.com

Table 1: GC Methods for this compound Quantification in Fermentation Samples
TechniqueSample MatrixKey ParametersLimit of Detection (LOD)Limit of Quantification (LOQ)Source
GC-MSBeer, Wine, Whisky, VinegarEthyl acetate extraction; Analysis time: 4.75 min5 mg/L10 mg/L nih.gov, nih.gov, researchgate.net
HS-GC-FIDWine, Port Wine, BrandyMinimal sample volume (10 µL); Analysis time: 18 minNot specifiedNot specified ives-openscience.eu
GC-FIDAlcoholic BeveragesSLB®-IL76i column (30 m x 0.25 mm I.D., 0.20 μm)Not specifiedNot specified sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing components in biofuel production. gmi-inc.comclaremont.edu While GC is more common for volatile alcohols, HPLC is valuable for monitoring the conversion of feedstocks and the formation of products like isoamyl esters, which can be components of biodiesel. jmb.or.krnih.govnih.govresearchgate.net The technique separates compounds based on their interaction with a stationary phase and a mobile phase. gmi-inc.com

In biofuel research, HPLC can be used to quantify isoamyl esters synthesized from this compound. jmb.or.krnih.gov For example, the synthesis of isoamyl butyrate (B1204436) can be monitored using an HPLC system with a C18 column and a refractive index detector (RID). jmb.or.krnih.gov The mobile phase is typically a mixture of solvents like acetonitrile (B52724) and water. jmb.or.krnih.gov This method allows for the quantification of both the remaining substrates (this compound) and the ester products. jmb.or.krnih.gov HPLC offers the advantage of shorter analysis times compared to GC and does not require a derivatization step, operating at lower temperatures. claremont.edunih.gov

Table 2: HPLC Conditions for Analysis of this compound Derivatives
AnalyteColumnMobile PhaseDetectorSource
Isoamyl esters (acetate, butyrate, hexanoate, etc.)Cogent Bidentate C18 (4.6 mm × 250 mm, 5 μm)Acetonitrile : Water (9:1)Refractive Index Detector (RID) jmb.or.kr, nih.gov
Fatty Acid Methyl Esters (in Biodiesel)Luna C18 (250 × 4.6 mm, 5 μm)MethanolRefractive Index Detector (RID) nih.gov

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that concentrates volatile analytes, like this compound, from the headspace above a sample onto a coated fiber. mbaa.com This is followed by thermal desorption of the analytes into a gas chromatograph for separation and detection by MS or FID. mbaa.comiastate.edu This method is simple, fast, sensitive, and widely used for the analysis of volatile compounds in alcoholic beverages and industrial ethanol (B145695). mbaa.comiastate.edunih.gov

The optimization of SPME parameters is critical for accurate quantification. mbaa.com Factors such as fiber coating, extraction time, temperature, and sample matrix (e.g., ethanol concentration) significantly affect extraction efficiency. iastate.edunih.gov For instance, in the analysis of volatile by-products in corn-based industrial ethanol, a Carboxen/PDMS 85 μm fiber with a 20-second headspace extraction was found to be optimal. iastate.edu This method successfully quantified ten impurities, with acetaldehyde (B116499) and this compound being the most dominant. iastate.edu The use of SPME also improves the resolution of co-eluting peaks, such as this compound and isoamyl acetate, which can be a problem with direct injection methods. iastate.edu In the analysis of beer, HS-SPME coupled with GC/MS/FID has been validated for quantifying compounds including 3-methyl-1-butanol (this compound), with concentrations found in the 0.32-43.7 ppm range. mbaa.com

Table 3: Optimized HS-SPME Parameters for this compound Analysis
Sample MatrixFiber CoatingExtraction Time/TempKey FindingsSource
Industrial Corn EthanolCarboxen/PDMS 85 μm20 seconds (headspace)Method Detection Limits (MDL): 9.7x10⁻⁸ to 9.5x10⁻⁴ mol/L. Improved resolution of this compound and isoamyl acetate. iastate.edu
BeerNot specifiedOptimized parameters for time, temp, salting-outReproducibility (RSD) for alcohols was ~5.01%. mbaa.com
Chinese Liquor (Baijiu)DVB/CAR/PDMS45 min at 45°COptimal sample dilution to 5% alcohol content to reduce competitive adsorption. nih.gov
Alcoholic BeveragesCoated epoxy resinOptimizedLODs: 0.02-0.04 mg/L. RSDs: 1.4%-4.1%. nih.gov

Spectroscopic and Other Advanced Detection Methods

Beyond chromatography, spectroscopic methods provide rapid and often high-throughput alternatives for studying this compound, particularly in screening applications and reaction monitoring.

Developing microbial strains for efficient biofuel production requires screening vast libraries of candidates. Traditional chromatographic methods are often too slow and laborious for this purpose. researchgate.netnih.gov Colorimetric assays offer a high-throughput solution. researchgate.netnih.gov

A simple and specific colorimetric assay has been developed for detecting this compound-producing strains in a microplate format. researchgate.netnih.gov This assay is based on the enzymatic reaction of this compound oxidase and peroxidase (IAOP assay). researchgate.netnih.gov It has a specific detection range of 0–20 mM and shows little interference from fermentation media, microorganisms, or byproducts like lactic acid. researchgate.netnih.gov This enzyme-based method is highly specific for this compound compared to other branched-chain alcohols, making it ideal for high-throughput monitoring. researchgate.netnih.gov Another colorimetric method, based on the reaction of esters with hydroxylamine (B1172632) to form a ferric hydroxamate complex, has been adapted for screening microbial biosynthesis of various esters, including isoamyl acetate. nih.govresearchgate.net This allows for rapid quantification by measuring absorbance at 520 nm. nih.govbiorxiv.org

Table 4: High-Throughput Screening Assays for this compound and Derivatives
Assay TypePrincipleTarget AnalyteDetection RangeKey AdvantageSource
IAOP AssayEnzyme-coupled (this compound oxidase and peroxidase)This compound0–20 mMHigh specificity, low interference from fermentation byproducts. researchgate.net, nih.gov
Ferric Hydroxamate AssayChemical reaction of esters with hydroxylamine and ferric ionsEsters (e.g., isoamyl acetate, ethyl acetate)Validated for various estersRapid, suitable for microplate-based screening of ester biosynthesis. nih.gov, researchgate.net

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups and monitor the progress of chemical reactions in real-time. ma.edu It is particularly useful in studying the esterification of this compound. ma.eduncsu.edu The synthesis of esters like isoamyl acetate from this compound and a carboxylic acid can be confirmed by observing characteristic changes in the FT-IR spectrum. ma.eduncsu.edu

The key spectral change is the disappearance of the broad O-H stretch from the alcohol and carboxylic acid, and the shift of the carbonyl (C=O) stretching peak. ncsu.edu For example, in the esterification of rosin (B192284) with this compound, the carbonyl peak of the carboxylic acid at 1688 cm⁻¹ shifts to the ester carbonyl peak at 1720 cm⁻¹ upon successful reaction. ncsu.edu This clear shift provides definitive evidence of ester formation. ncsu.edu FT-IR has also been combined with chemometrics (partial least squares regression) to simultaneously quantify this compound and other spoilage indicators in wine, demonstrating its potential as a rapid quality assessment tool. researchgate.netnih.gov

Table 5: FT-IR Spectroscopy in this compound Esterification
ReactionStarting Material Peak (C=O stretch)Product Peak (Ester C=O stretch)SignificanceSource
This compound + Rosin (Abietic acid)1688 cm⁻¹ (Carboxylic Acid)1720 cm⁻¹Confirms formation of iso-amyl ester rosin. ncsu.edu
This compound + Acetic acid~1710 cm⁻¹ (Acetic Acid)~1740 cm⁻¹ (Isoamyl acetate)Monitors the synthesis of isoamyl acetate. ma.edu, i3awards.org.au

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Molecular Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection power of tandem mass spectrometry. ddtjournal.com While traditionally favored for the analysis of large, non-volatile, or thermally unstable molecules, its application to small, neutral, and volatile compounds like this compound presents unique challenges. ddtjournal.comnih.gov The primary hurdle is the poor ionization efficiency of this compound in common LC-MS ion sources like electrospray ionization (ESI), which require analytes to be in an ionic form in solution or easily chargeable. ddtjournal.com

To overcome this limitation, chemical derivatization is a frequently employed strategy to enhance the detectability of alcohols by LC-ESI-MS/MS. ddtjournal.comresearchgate.net This process involves reacting the hydroxyl group (-OH) of this compound with a reagent that introduces a permanently charged or easily ionizable moiety onto the molecule. This modification significantly improves its response in the mass spectrometer, allowing for sensitive and selective quantification.

Several derivatization reagents have been successfully used for the analysis of alcohols and related compounds:

Dansyl Chloride (5-Dimethylamino-1-naphthalenesulfonyl chloride) : A common reagent that reacts with alcohols to form a derivative containing a dimethylamino group, which is readily protonated and detected in positive-ion ESI. ddtjournal.com

Phenyl Isocyanate (PIC) : This reagent has been used to derivatize fatty alcohols for LC-MS/MS analysis. The resulting carbamate (B1207046) derivatives can be effectively separated and detected. researchgate.net

2-fluoro-N-methylpyridinium p-toluenesulfonate : This reagent imparts a permanent positive charge on the hydroxyl group of alcohols, enabling their detection by electrospray MS, even for species with only one or two ethoxylate units. nih.gov

A key advantage of derivatization is that the fragmentation of the derivatized molecule during tandem mass spectrometry (MS/MS) often yields a specific product ion characteristic of the reagent. This allows for the use of Selected Reaction Monitoring (SRM), a highly selective and sensitive MS/MS scanning mode, for the targeted analysis of all derivatized alcohols in a sample. ddtjournal.com For example, a study on short-chain fatty alcohols (SCFAs), which are structurally similar to this compound, utilized a stable isotope labeling (SIL) derivatization strategy. This approach not only improved detection sensitivity but also enabled accurate quantification by LC-MS within a short analysis time of three minutes. nih.gov

The performance of such a derivatization-based LC-MS method for short-chain alcohols is highlighted in the table below, demonstrating the high sensitivity and good linearity achievable. nih.gov

Table 1: Performance of a Stable Isotope Labeling LC-MS Method for Short-Chain Alcohols

Parameter Value
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.2 - 0.5 ng/mL
Precision (RSD%) 4.9 - 18.1%
Average Recovery 80.3 - 115.4%

Data sourced from a study on short-chain fatty alcohols, demonstrating the potential of derivatization-based LC-MS methods. nih.gov

Method Validation and Optimization in this compound Analysis

The validation of an analytical method is crucial to ensure that the results are reliable, reproducible, and accurate for the intended application. sciensage.inforesearchgate.net For the analysis of this compound, chromatographic methods, particularly gas chromatography (GC) coupled with various detectors, are commonly developed and validated. nih.govmdpi.com The validation process involves evaluating several key performance characteristics as defined by international guidelines, such as those from the International Council for Harmonisation (ICH). sciensage.infoijpsjournal.com

Key Validation Parameters:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as other fusel alcohols or matrix components. sciensage.info In chromatography, this is typically demonstrated by the separation of the analyte peak from other potential interferents.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. It is typically evaluated by a linear regression analysis of at least five concentrations, and the correlation coefficient (R²) should be close to 1.0. mdpi.comresearchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. researchgate.netnih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined using recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated. mdpi.comresearchgate.net

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD%) for a series of measurements and is assessed at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). mdpi.com

Research findings from validated GC-based methods provide concrete examples of the performance metrics achieved for this compound analysis.

Table 2: Validation Parameters for this compound Quantification by GC-MS

Parameter Result
Linearity Range (mg/L) 10 - 80,000
Correlation Coefficient (R²) 0.9950
Limit of Detection (LOD) (mg/L) 5
Limit of Quantitation (LOQ) (mg/L) 10
Recovery (%) 96.67 - 101.95
Precision (RSD%) < 10%

Data from a validated GC-MS method for quantifying major volatile metabolites in fermented beverages. nih.govresearchgate.net

Method Optimization

Before validation, the analytical method must be optimized to achieve the desired performance. For chromatographic analysis of this compound, optimization involves adjusting several parameters to achieve good resolution, sensitivity, and run time.

In headspace solid-phase microextraction (SPME) coupled with GC, for instance, several factors are critical for optimization:

SPME Fiber Coating: Different fiber coatings (e.g., Carboxen/PDMS) are tested to find the one with the highest extraction efficiency for the target analytes. iastate.edu

Extraction Time: The time the fiber is exposed to the sample headspace is optimized to ensure sufficient adsorption of the analyte without requiring excessively long equilibration times. A study found 20 seconds to be the most effective extraction time for quantifying volatile by-products, including this compound, in ethanol. iastate.edu

Sample Dilution: In complex matrices like alcoholic beverages, the concentration of ethanol can significantly affect the extraction efficiency of other compounds. Diluting the sample can increase the adsorption of analytes like this compound onto the SPME fiber. iastate.edu

Salt Addition: The addition of salt ("salting out") can increase the volatility of analytes in aqueous samples, thereby increasing their concentration in the headspace and improving extraction efficiency. However, its effect must be tested, as it can sometimes decrease the extraction of certain compounds. iastate.edu

The optimization of chromatographic conditions is also vital. This includes adjusting the oven temperature program, carrier gas flow rate, and injector and detector temperatures to ensure sharp peaks and good separation from other compounds. ijpsjournal.comresearchgate.net

Table 3: Recovery and Precision Data from a Validated HS-GC-FID Method for Wine Analysis

Analyte Spike Level Accuracy (Recovery %) Precision (RSD%)
This compound Low 99% 4.87%
This compound High 102% 3.11%

Data from a study on the analysis of volatile compounds in wine. mdpi.com


Biochemical Pathways and Microbial Metabolism of Isoamyl Alcohol

Biosynthetic Routes in Microorganisms

The production of isoamyl alcohol in microorganisms, particularly yeast like Saccharomyces cerevisiae, occurs through two main routes: the catabolic Ehrlich pathway and de novo synthesis from central carbon metabolism. oup.comnih.gov

The Ehrlich pathway is the principal route for the conversion of amino acids into higher alcohols, also known as fusel alcohols. nih.govyeastgenome.org In the case of this compound, the precursor amino acid is leucine (B10760876). nih.govmdpi.com This pathway involves a sequence of three main enzymatic reactions. oup.com The structural similarity between leucine and this compound first led to the investigation of this metabolic connection. nih.gov

The catabolism of branched-chain amino acids, including leucine, isoleucine, and valine, through the Ehrlich pathway leads to the formation of their corresponding fusel alcohols. nih.govresearchgate.net

Amino Acid Precursors and their Corresponding Fusel Alcohols via the Ehrlich Pathway
Amino AcidCorresponding Fusel Alcohol
LeucineThis compound (3-methyl-1-butanol)
IsoleucineActive amyl alcohol (2-methyl-1-butanol)
ValineIsobutanol (2-methyl-1-propanol)

The initial step in the Ehrlich pathway is the transamination of the branched-chain amino acid. oup.com In Saccharomyces cerevisiae, this reaction is primarily catalyzed by branched-chain amino acid aminotransferases (BCATs), encoded by the BAT1 and BAT2 genes. asm.orgnih.gov Bat1 is located in the mitochondria, while Bat2 is found in the cytoplasm. asm.org These enzymes facilitate the transfer of the amino group from leucine to an α-keto acid, typically α-ketoglutarate, resulting in the formation of α-ketoisocaproate and glutamate. asm.org While both Bat1 and Bat2 can catalyze this reaction, Bat2 is considered to have a more significant physiological role in the production of higher alcohols. asm.org Overexpression of the BAT2 gene has been shown to increase the production of this compound. researchgate.net

Following transamination, the resulting α-keto acid, α-ketoisocaproate, undergoes decarboxylation to form an aldehyde, in this case, isovaleraldehyde (B47997) (3-methylbutyraldehyde). oup.comgoogle.com This step is catalyzed by α-keto acid decarboxylases. asm.org In yeast, several enzymes can perform this function, including pyruvate (B1213749) decarboxylases (Pdc1, Pdc5, Pdc6), a dedicated aromatic decarboxylase (Aro10), and Thi3. oup.comasm.org Specifically for this compound production, the decarboxylation of α-ketoisocaproate is primarily carried out by the Thi3/Kid1 decarboxylase and to a lesser extent by Aro10. oup.com

The final step of the Ehrlich pathway is the reduction of the aldehyde to the corresponding alcohol. oup.com Isovaleraldehyde is reduced to this compound by the action of alcohol dehydrogenases (ADHs). asm.org Several ADH isoenzymes, including Adh1, Adh2, Adh3, Adh4, Adh5, and Sfa1, possess the aldehyde reductase activity necessary for this conversion. oup.com

α-Ketoisocaproic acid (also known as α-ketoisocaproate or KIC) is the key intermediate that links leucine catabolism to this compound synthesis via the Ehrlich pathway. asm.orgresearchgate.net It is the direct product of leucine transamination. asm.org The conversion of α-ketoisocaproate to this compound has been confirmed through in vitro studies using yeast enzymes. researchgate.net This intermediate can be further metabolized through decarboxylation and reduction to yield this compound. asm.orggoogle.com The presence of α-ketoisocaproic acid has been detected in yeast cultures producing this compound from pyruvic acid, supporting its role as a precursor. tandfonline.com

In addition to the catabolic pathway, microorganisms can produce this compound through the de novo synthesis of leucine. researchgate.netnih.gov This anabolic pathway starts from glucose and proceeds through the standard leucine biosynthetic route to produce the intermediate α-ketoisocaproate. nih.govresearchgate.net From this point, the pathway merges with the final steps of the Ehrlich pathway, where α-ketoisocaproate is decarboxylated and then reduced to form this compound. nih.gov This demonstrates that the Ehrlich pathway and de novo synthesis are not mutually exclusive but represent two ends of a common metabolic mechanism for producing higher alcohols. researchgate.net Engineering the leucine biosynthetic pathway in S. cerevisiae has been shown to enhance this compound production. nih.gov

The mitochondrion is a key organelle in the biosynthesis of higher alcohols, including this compound. researchgate.net The initial steps of branched-chain amino acid biosynthesis, which provide the precursors for de novo synthesis of this compound, occur within the mitochondria. asm.org Specifically, the synthesis of the intermediate α-ketoisovalerate (KIV), a precursor for leucine synthesis, takes place in this organelle. asm.org

For leucine biosynthesis, KIV is converted to α-ketoisocaproate (KIC) through a series of reactions that also involve mitochondrial enzymes before KIC is transported to the cytoplasm. asm.org The mitochondrial branched-chain amino acid aminotransferase, Bat1, plays a role in the interconversion of branched-chain amino acids and their corresponding α-keto acids within the mitochondrion. asm.org Furthermore, engineering the transport of intermediates like α-isopropylmalate (an intermediate in leucine synthesis) out of the mitochondria has been shown to boost this compound production and reduce the formation of byproducts. nih.gov The formation of higher alcohols can be initiated in the mitochondria through the involvement of pyruvate and acetyl-coenzyme A.

Genetic Engineering of Microbial Strains for Enhanced Production

The natural production of this compound in microorganisms like Saccharomyces cerevisiae occurs in small quantities via the leucine degradation pathway, also known as the Ehrlich pathway. mdpi.comnih.govymdb.ca To improve yields for applications such as biofuels and specialty chemicals, researchers have focused on genetically engineering these microbial strains. mdpi.comscispace.com Strategies involve overexpressing key pathway genes, redirecting metabolic flux, and optimizing cellular conditions to favor the synthesis of this compound. mdpi.comresearchgate.net

A primary strategy for boosting this compound production is the reconstruction of the leucine biosynthetic pathway. researchgate.netnih.gov Saccharomyces cerevisiae naturally produces this compound from the catabolism of leucine. nih.gov However, the native yield is low. nih.gov By engineering the de novo leucine biosynthetic pathway and coupling it with the Ehrlich degradation pathway, a significant increase in this compound production can be achieved. researchgate.netnih.gov

In one approach, researchers engineered a leucine auxotrophic strain of S. cerevisiae (a strain that cannot produce its own leucine) by deleting genes involved in competing pathways, such as ALD6 and BAT1. researchgate.net They then overexpressed genes central to the leucine biosynthesis pathway. Specifically, the overexpression of LEU2 and a feedback-inhibition-insensitive mutant version of LEU4 (LEU4 D578Y) in an isobutanol-producing strain led to a 34-fold increase in this compound synthesis compared to the original auxotrophic strain. researchgate.net This demonstrates that channeling metabolic intermediates through a reconstructed leucine pathway is a highly effective method for enhancing production.

Another study focused on constructing a chromosome-based leucine biosynthetic pathway where the genes were controlled by galactose-inducible promoters. nih.gov This method, combined with engineering the Ehrlich pathway, resulted in high-level production of this compound, although it also led to the co-formation of isobutanol. researchgate.netnih.gov The broad substrate specificity of the Ehrlich pathway enzymes is a known challenge, often diverting metabolic flux towards isobutanol. nih.gov To address this, researchers have explored creating artificial protein scaffolds to bring key enzymes like dihydroxyacid dehydratase and α-IPM synthase into close proximity, which improved this compound production more than twofold. nih.govscispace.com

Table 1: Effect of Leucine Biosynthetic Pathway Reconstruction on this compound Production

Genetic Modification Host Strain Key Genes Modified Fold Increase in this compound Reference
Overexpression of Leucine Biosynthesis Genes S. cerevisiae CEN.PK2-1C (leucine auxotroph) Overexpression of LEU2 and LEU4 D578Y 34-fold researchgate.net
Chromosome-based Leucine Pathway & Plasmid-based Ehrlich Pathway S. cerevisiae Galactose-inducible promoters for leucine pathway genes High-level production (specific fold-increase not stated) researchgate.netnih.gov
Artificial Protein Scaffold S. cerevisiae Dihydroxyacid dehydratase and α-IPM synthase >2-fold nih.govscispace.com

A significant bottleneck in the engineered leucine biosynthetic pathway is the transport of the intermediate α-isopropylmalate (α-IPM) from the mitochondria, where it is synthesized, to the cytosol for the subsequent steps leading to this compound. researchgate.netnih.gov To overcome this, researchers have focused on overexpressing the mitochondrial α-IPM transporter, encoded by the OAC1 gene. researchgate.net

Studies have shown that introducing an α-IPM transporter not only boosts the activity of the this compound biosynthetic pathway but also significantly reduces the formation of the byproduct isobutanol. researchgate.netnih.gov In engineered yeast strains with a reconstructed leucine pathway, the overexpression of the transporter effectively channeled the metabolic flux towards this compound. nih.gov This strategy serves as an effective approach to minimize byproduct formation and improve the specific production of this compound by enhancing the transport of a key precursor across the mitochondrial membrane. nih.gov

Table 2: Impact of α-IPM Transporter Overexpression

Strain Condition Key Modification Effect on this compound Effect on Isobutanol Reference
Engineered S. cerevisiae Reconstructed leucine pathway High-level production Significant co-formation researchgate.netnih.gov
Engineered S. cerevisiae Reconstructed leucine pathway + Overexpressed α-IPM transporter (OAC1) Boosted production Reduced to a much lower level researchgate.netnih.govresearchgate.net

The decarboxylation of α-ketoisocaproic acid to isovaleraldehyde is a critical step in the this compound biosynthesis pathway. kagoshima-u.ac.jpresearchgate.net This reaction is catalyzed by enzymes encoded by several genes, including PDC1, PDC5, PDC6, ARO10, and THI3. kagoshima-u.ac.jpresearchgate.netresearchgate.net Among these, THI3 has been identified as a major gene involved in this process. kagoshima-u.ac.jpresearchgate.net

However, the precise role of THI3 has been a subject of investigation. While disrupting the THI3 gene (Δthi3) leads to decreased this compound production, simply overexpressing it does not necessarily enhance decarboxylase activity. kagoshima-u.ac.jpresearchgate.net Recent research has clarified that THI3's contribution is linked to thiamine (B1217682) diphosphate (B83284) (TPP) homeostasis. kagoshima-u.ac.jpresearchgate.net TPP is an essential cofactor for the decarboxylase enzymes in the Ehrlich pathway. nih.govkagoshima-u.ac.jp

Factors Influencing this compound Production by Microorganisms

The production of this compound by microorganisms is highly dependent on various external factors, including the availability of precursor amino acids and the physical and chemical conditions of the fermentation environment. mdpi.comresearchgate.net

The synthesis of this compound is directly linked to the catabolism of leucine via the Ehrlich pathway. mdpi.comnih.gov Consequently, supplementing the fermentation medium with leucine has been shown to increase the production of this compound. nih.govfrontiersin.org This relationship was first observed by Felix Ehrlich, who noted the structural similarity between leucine and this compound and found that adding leucine to yeast fermentations boosted fusel alcohol production. nih.gov

Modern studies have confirmed these findings, showing a positive correlation between the amount of leucine added and the quantity of this compound produced. frontiersin.orgjournals.ac.za For example, in synthetic grape juice, the addition of branched-chain amino acids (BCAAs), including leucine, resulted in a 34.4% increase in 3-methyl-butanol (this compound) compared to a control group. journals.ac.za The supplementation of leucine is also linked to the increased production of isoamyl acetate (B1210297), an ester that contributes a fruity aroma, as this compound is its direct precursor. frontiersin.orgmdpi.com

However, the interaction between different nitrogen sources can be complex. The presence of preferentially consumed nitrogen sources, like ammonium, can sometimes decrease the production of branched-chain alcohols, including this compound, even when amino acids are present. journals.ac.za The lack of certain amino acids in the fermentation medium can also force yeast to synthesize them, altering the production of higher alcohols. nih.gov Therefore, a goal-directed supplementation based on the initial amino acid profile of the raw material is a potential strategy to enhance specific aroma compounds like this compound. mdpi.com

Fermentation conditions such as pH, temperature, and the composition of the growth media play a critical role in modulating the metabolic activity of microorganisms and, consequently, the production of this compound. mdpi.comresearchgate.netnih.gov

Temperature: Fermentation temperature significantly affects yeast growth, metabolic rates, and the formation of volatile compounds. nih.govmdpi.com Generally, elevated temperatures can increase the production of higher alcohols. nih.gov One study found that the maximum concentration of 3-methylbutanol (this compound) was higher at 25°C compared to 15°C, indicating that higher alcohol formation can be suppressed at lower temperatures. nih.gov However, the optimal temperature can vary depending on the yeast strain and the specific desired flavor profile, as some esters derived from this compound may be produced maximally at different temperatures. nih.gov

pH: The pH of the fermentation must influences enzyme activity and microbial growth. mdpi.commdpi.com Studies investigating the effects of pH on this compound production have shown that it is a significant factor. researchgate.net For instance, in the fermentation of Agave cupreata juice, an optimized pH of 5.5 was found to be optimal for producing ethanol (B145695) and other volatile compounds. scielo.br The acidification of the medium during fermentation is a natural process that can affect the final concentration of various byproducts. scielo.br

Media Composition: The composition of the fermentation medium, including the type of raw material and nutrient availability, heavily influences the quantity and quality of fusel oil produced. researchgate.net The presence of specific nutrients, like thiamine, can impact this compound production through its role in TPP homeostasis, as discussed previously. kagoshima-u.ac.jpresearchgate.net The raw material itself, such as sugarcane molasses versus grape must, provides a different initial profile of sugars and nitrogen sources, which directly affects the metabolic pathways of the yeast. nih.govresearchgate.net The interaction between these factors—pH, temperature, and media composition—can significantly influence the final yield of this compound. researchgate.net

Table 3: Mentioned Chemical Compounds

Strain-Specific Variations in Production

The synthesis of this compound, a common fusel alcohol, is highly dependent on the specific microbial strain and its unique metabolic characteristics. mdpi.comcdnsciencepub.com These variations are observed across different species of yeasts and bacteria, and can be further influenced by genetic engineering.

Yeast, particularly Saccharomyces cerevisiae, is a well-known producer of this compound as a major by-product of ethanol fermentation. atamankimya.comasm.org However, the quantity of this compound produced can differ significantly among various yeast species and even between strains of the same species. cdnsciencepub.comnih.gov For instance, studies comparing different commercial wine yeast strains of S. cerevisiae (Elixir, Opale, R2, and Uvaferm) have highlighted this variability in the production of volatile organic compounds, including this compound. biorxiv.org The Opale strain, for example, showed a positive correlation with the production of fusel alcohols. biorxiv.org In the context of beer fermentation, concentrations of this compound were found to differ significantly between two Saccharomyces pastorianus strains and varied greatly between two S. cerevisiae strains, especially within the first two days of fermentation. nih.gov

Research on various wine yeast species has demonstrated a range of this compound production capabilities. Species such as Pichia membranaefaciens, Candida guilliermondii, Hanseniaspora subpelliculosa, Kluyveromyces marxianus, Torulaspora delbrueckii, and Kloeckera apiculata all produce this alcohol, but in differing amounts. researchgate.net Similarly, when five commercial yeast strains (EC1118, DV10, FC9, KD, and K1) were used to ferment mulberry wine, this compound was the predominant higher alcohol, though its content did not differ significantly among most strains, with the K1 strain producing slightly less. mdpi.com The yeast Kluyveromyces marxianus has been identified as a notable producer of this compound, with concentrations ranging from 1299 µg L⁻¹ to 3996 µg L⁻¹ depending on the fermentation conditions. scientificwebjournals.com

Genetic modifications have been employed to enhance this compound production in yeast. Engineering the branched-chain amino acid (BCAA) aminotransferases (BCATs), key enzymes in the Ehrlich pathway, in S. cerevisiae has led to significant increases in production. asm.org For example, strains with specific amino acid substitutions (Bat1-G333W and Bat2-G316S) produced substantially higher levels of this compound (79-81 ppm) compared to the wild-type strains (10-15 ppm). asm.org

Bacteria also exhibit strain-specific production of this compound. During the spontaneous fermentation of sour bamboo shoots, the content of this compound was found to increase, with Lactobacillus species being the predominant bacteria. mdpi.com Furthermore, genetic engineering of autotrophic acetogenic bacteria like Acetobacterium woodii and Clostridium ljungdahlii has enabled them to produce this compound, although the yields vary. For instance, with the addition of isovalerate, recombinant A. woodii produced 0.8 mM of this compound. frontiersin.org

Table 1: Strain-Specific Production of this compound

MicroorganismStrain(s)Context/SubstrateThis compound Concentration/Production LevelReference
Saccharomyces cerevisiaeEngineered Strain (Bat1-G333W)Laboratory Medium131 ± 43 ppm (isobutanol), 79 ± 11 ppm (this compound) asm.org
Saccharomyces cerevisiaeWild TypeLaboratory Medium7 ± 1 ppm (isobutanol), 10 ± 2 ppm (this compound) asm.org
Saccharomyces cerevisiaeOpale (Commercial Wine Strain)Chemically Defined Grape JuicePositively correlated with fusel alcohol production biorxiv.org
Saccharomyces pastorianusCommercial Beer StrainsBeer FermentationSignificant differences observed in the first 2 days of fermentation nih.gov
Kluyveromyces marxianus-Optimized Fermentation Medium1299 - 3996 µg L⁻¹ scientificwebjournals.com
Acetobacterium woodiiRecombinant Strain [pKAIA]Heterotrophic growth with isovalerate0.8 mM frontiersin.org

This compound as a Microbial Volatile Organic Compound (MVOC)

This compound is frequently identified as a microbial volatile organic compound (MVOC), a low molecular weight metabolite that evaporates easily and plays a crucial role in the biosphere. europa.eufrontiersin.orgfrontiersin.org These compounds are metabolic by-products of both bacteria and fungi and are involved in inter- and intra-species communication. frontiersin.orgresearchgate.net this compound is among the most commonly reported MVOCs in environments with microbial growth, such as buildings with moisture damage and agricultural settings like composting facilities. europa.eunih.gov

Various microbial species produce this compound as part of their volatilome. It has been identified as a volatile product from certain Bacillus species, where it contributes to their antimicrobial properties. researchgate.net Headspace analysis of Bacillus cultures revealed more than fifty volatile compounds, with this compound implicated as a cyanobacteriolytic agent. researchgate.net It is also produced by cyanobacteria themselves. atamankimya.com

As a signaling molecule, this compound can have significant effects on other organisms. frontiersin.org It has been shown to possess phytotoxic properties, inhibiting the germination of plant seeds and suppressing plant biomass at certain concentrations. nih.gov For example, this compound at concentrations between 50 and 100 µmol strongly suppressed the seed germination of Arabidopsis thaliana. nih.gov It can also inhibit the growth of other microbes; for instance, the volatilome of Bacillus species, which includes this compound, can suppress the mycelial growth of pathogenic fungi like Botrytis cinerea. frontiersin.orgresearchgate.net Furthermore, this compound has demonstrated the ability to inhibit biofilm formation and swimming motility in bacteria such as Agrobacterium tumefaciens. mdpi.com This highlights its ecological role in mediating complex interactions within microbial communities and between microbes and other organisms. frontiersin.orgresearchgate.net

Table 2: this compound as a Microbial Volatile Organic Compound (MVOC)

Producing Microorganism(s)Environment/ContextObserved Effect/RoleReference
Fungi and BacteriaIndoor air of damp/moldy buildingsCommonly detected MVOC, indicator of microbial growth europa.euresearchgate.netnih.gov
Bacillus spp.Laboratory Culture (Peptone Medium)Identified as an antimicrobial and cyanobacteriolytic agent in the headspace researchgate.net
Arctic Flower Yeasts (e.g., Metschnikowia reukaufii)Arctic FlowersCommonly produced MVOC involved in ecological interactions frontiersin.org
Bacillus amyloliquefaciens-Inhibits growth of phytopathogenic fungi (e.g., Botrytis cinerea) frontiersin.org
Various Bacteria-Inhibits biofilm formation and swimming motility of Agrobacterium tumefaciens mdpi.com
Various Bacteria-Suppresses seed germination and biomass of Arabidopsis thaliana nih.gov

Physiological and Cellular Responses to Isoamyl Alcohol Stress

Oxidative Stress and Cellular Defenses

The toxicity of alcohols in yeast is often linked to the generation of reactive oxygen species (ROS), which cause damage to cellular components like proteins, lipids, and DNA. mdpi.comresearchgate.netmdpi.com While the direct evidence for isoamyl alcohol-induced oxidative stress is less detailed than for ethanol (B145695), the cellular responses suggest the activation of antioxidant defenses. mdpi.com The effect of higher alcohols on cell structure and function is often considered to be similar to that of ethanol. mdpi.com The accumulation of ROS can disrupt cell wall and membrane integrity and disturb energy metabolism. mdpi.com

A key indicator of a response to oxidative stress is the up-regulation of the gene ZWF1, which encodes glucose-6-phosphate dehydrogenase. mdpi.com This enzyme is the rate-limiting step of the pentose (B10789219) phosphate (B84403) pathway, the primary source of cellular NADPH. NADPH is essential for regenerating the cell's main antioxidant, glutathione, and for the function of antioxidant enzymes that neutralize ROS. mdpi.com Therefore, the increased expression of ZWF1 under this compound stress is a strong indicator of an active defense against oxidative damage. mdpi.com

Molecular Mechanisms of this compound Toxicity

The molecular toxicity of this compound in Saccharomyces cerevisiae is multifaceted, stemming from its impact on fundamental cellular structures and processes. mdpi.comresearchgate.net A primary mechanism of toxicity is the disruption of cell membrane and cell wall integrity. mdpi.commdpi.comresearchgate.net As revealed by transcriptomic studies, this compound causes the down-regulation of numerous genes essential for the synthesis of structural components like glucans, mannoproteins, and ergosterol. mdpi.com This leads to a compromised cell structure, affecting permeability and stability. mdpi.comresearchgate.net

Another direct molecular target is the protein synthesis machinery. This compound has been shown to cause a rapid inhibition of translation initiation. oup.com This occurs through a direct interaction with Gcd1p, a subunit of the eukaryotic initiation factor eIF2B. oup.com This action may serve as a regulatory signal, as fusel alcohols typically accumulate when amino acids are becoming depleted, making it logical for the cell to inhibit protein synthesis in a controlled manner. oup.com

In essence, the toxicity arises from a combination of structural damage to the cell's protective barriers and the direct inhibition of vital metabolic processes like protein synthesis, ultimately leading to the observed inhibition of growth. mdpi.comoup.com The cell attempts to counteract this toxicity by up-regulating protective pathways related to ion homeostasis and energy production. mdpi.comresearchgate.net

Toxicological and Ecotoxicological Research of Isoamyl Alcohol

Mammalian Toxicology Research

The primary effect of inhalation exposure to isoamyl alcohol is considered to be sensory irritation. researchgate.neteuropa.eu Early research indicated that short-term exposure (3-5 minutes) to 100 ppm of this compound caused slight throat irritation in some individuals, while 150 ppm led to slight eye and nose irritation in most subjects. researchgate.neteuropa.euresearchgate.net A concentration of 200 ppm was found to be objectionable to all volunteers in the same study. europa.eugeneseo.edu Another study observed throat irritation in three subjects exposed to 25 ppm of this compound through the mouth only. europa.euresearchgate.net

More recent studies with controlled exposure have provided further insight. In one such study, 30 volunteers were exposed to 0.27 ppm this compound for two hours. researchgate.neteuropa.euresearchgate.netresearchgate.net Participants reported a slight increase in the perception of eye irritation compared to exposure to clean air. researchgate.neteuropa.euresearchgate.netresearchgate.net However, no significant effects were noted for other sensory ratings, blinking frequency, tear film break-up time, vital staining of the eye, nasal lavage biomarkers, lung function, or nasal swelling. europa.euresearchgate.netresearchgate.net Based on these findings, 0.27 ppm was considered a No-Observed-Adverse-Effect Concentration (NOAEC) for irritation in this particular study. researchgate.neteuropa.euresearchgate.netresearchgate.net

The irritation potential of aliphatic alcohols generally increases with the length of the carbon chain. researchgate.neteuropa.euresearchgate.net This trend is supported by data from human studies and is more clearly demonstrated in respiratory depression studies in mice. researchgate.neteuropa.euresearchgate.net Consequently, this compound is expected to have a lower irritation potency than n-octanol and 2-ethylhexanol but a higher potency than n-butanol. researchgate.netresearchgate.net

Table 1: Human Sensory Irritation Studies of this compound

Concentration (ppm)Exposure DurationObserved EffectsReference
2003-5 minutesObjectionable to all volunteers europa.eugeneseo.edu
1503-5 minutesSlight eye and nose irritation in most subjects researchgate.neteuropa.euresearchgate.net
1003-5 minutesSlight throat irritation in some subjects researchgate.neteuropa.euresearchgate.net
25Not specifiedThroat irritation (mouth only exposure) europa.euresearchgate.net
0.272 hoursSlight increase in perceived eye irritation researchgate.neteuropa.euresearchgate.netresearchgate.net

Respiratory depression is a key indicator of the sensory irritant potential of airborne chemicals. The RD50 value, which is the concentration that causes a 50% decrease in the respiratory rate in mice, is a commonly used metric in these studies. For this compound, the RD50 in mice has been reported to be 730 ppm. researchgate.neteuropa.eu

Studies on aliphatic alcohols have shown that the potency for causing respiratory depression in mice tends to increase with a longer carbon chain. researchgate.neteuropa.eu This is consistent with the trend observed for sensory irritation in humans. researchgate.neteuropa.eu Additional research has indicated that exposure to 1700 ppm and 950 ppm of this compound can cause a 30% depression in electrically induced hind limb seizures in rats and mice, respectively. researchgate.neteuropa.euresearchgate.net

Table 2: Respiratory Depression Data for this compound

ParameterSpeciesConcentration (ppm)EffectReference
RD50Mice73050% depression of respiratory rate researchgate.neteuropa.eu
Depression of electrically induced seizuresRats170030% depression researchgate.neteuropa.euresearchgate.net
Depression of electrically induced seizuresMice95030% depression researchgate.neteuropa.euresearchgate.net

Developmental toxicity studies on this compound have been conducted in rats and rabbits. In an inhalation study, pregnant rats and rabbits were exposed to this compound at concentrations up to 10,000 mg/m³ during the period of organogenesis. researchgate.neteuropa.euresearchgate.net The results showed no signs of embryotoxicity or teratogenicity in the offspring. researchgate.neteuropa.euresearchgate.net

In a developmental toxicity inhalation study, maternal effects were observed in dams at an exposure concentration of 2,725 ppm, which included retarded weight gain in rats and rabbits, and eye irritation in rabbits only. researchgate.neteuropa.euresearchgate.net The No-Observed-Adverse-Effect Concentration (NOAEC) for maternal toxicity was determined to be 681 ppm. researchgate.neteuropa.euresearchgate.net Importantly, no exposure-related effects were seen in the offspring, with a NOAEC of 2,725 ppm for developmental toxicity. researchgate.neteuropa.euresearchgate.net

A two-generation reproductive toxicity study (OECD TG 416) and an extended one-generation reproductive toxicity study (OECD TG 443) have also been considered for this compound. industrialchemicals.gov.au

Table 3: Developmental Toxicity of this compound (Inhalation)

SpeciesExposure ConcentrationMaternal EffectsDevelopmental EffectsNOAEC (ppm)Reference
Rats and RabbitsUp to 10,000 mg/m³Not specifiedNo embryotoxicity or teratogenicityNot specified researchgate.neteuropa.euresearchgate.net
Rats and Rabbits2,725 ppmRetarded weight gain (rats, rabbits), eye irritation (rabbits)No exposure-related effectsMaternal: 681, Developmental: 2,725 researchgate.neteuropa.euresearchgate.net

The genotoxic potential of this compound has been evaluated through various in vitro and in vivo assays. The available data largely indicate a lack of genotoxicity. researchgate.neteuropa.eu In vitro data are generally negative. researchgate.neteuropa.eu One in vivo study reported marginal increases in chromosomal aberrations. researchgate.neteuropa.eu

In a study investigating microbial volatile organic compounds (MVOCs), this compound (referred to as 3-methyl-1-butanol) was tested for its ability to induce DNA strand breaks using the comet assay and for mutagenicity with the HPRT assay. researchgate.net The results showed that the tested MVOCs were significantly less toxic than the control substances and did not appear to be mutagenic. researchgate.net Another study using the umu test, which detects SOS-inducing activity, found that 3-methyl-1-butanol was among the compounds that showed such activity. jst.go.jp However, subsequent Ames testing on some of the positive compounds did not consistently show mutagenicity. jst.go.jp

Regulatory bodies such as the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), and the Occupational Safety and Health Administration (OSHA) have not identified this compound as a known, probable, or possible human carcinogen at levels greater than or equal to 0.1%. geneseo.educdhfinechemical.com A risk assessment of alcoholic beverages, which can contain this compound, has been conducted to evaluate the potential cancer risk from various compounds present. nih.govnih.gov

Systemic toxicity of this compound has been investigated in repeated-dose studies. A 90-day oral study in rats established a systemic No-Observed-Adverse-Effect Level (NOAEL) of 295 mg/kg body weight per day. researchgate.neteuropa.euresearchgate.net In this study, rats were administered this compound in drinking water, and the NOAEL was determined based on the absence of adverse effects at this dose level. researchgate.net

In a 17-week study, rats were given daily oral doses of 0, 150, 500, or 1000 mg/kg of this compound. researchgate.net No treatment-related effects were observed in hematological examinations, serum analyses, urinary cell counts, renal concentration tests, or organ weights. researchgate.net A slight reduction in body-weight gain at the highest dose was attributed to reduced food intake. researchgate.net The deaths of two rats at the 1000 mg/kg/day dose were due to accidental dosing into the lungs, not to any toxic effects of the substance. researchgate.net

For inhalation exposure, a No-Observed-Adverse-Effect Concentration (NOAEC) for irritation in humans was determined to be 0.27 ppm from a 2-hour exposure study. researchgate.neteuropa.eu In a developmental toxicity study, the maternal NOAEC was 681 ppm. researchgate.neteuropa.euresearchgate.net

Table 4: Systemic Effects and NOAEL/NOAEC for this compound

Study TypeSpeciesRoute of ExposureDurationNOAEL/NOAECEffectReference
Repeated DoseRatOral90 days295 mg/kg bw/day (NOAEL)Systemic toxicity researchgate.neteuropa.euresearchgate.net
Repeated DoseRatOral17 weeksNot specifiedNo treatment-related effects on various parameters researchgate.net
Sensory IrritationHumanInhalation2 hours0.27 ppm (NOAEC)Irritation researchgate.neteuropa.eu
Developmental ToxicityRat, RabbitInhalationGestation681 ppm (Maternal NOAEC)Maternal toxicity researchgate.neteuropa.euresearchgate.net

Comparison of Irritation Potency with Other Alcohols

The irritation potential of aliphatic alcohols generally increases with the length of their carbon chain. researchgate.netresearchgate.neteuropa.eu This trend is supported by both limited human data and more extensive studies in mice. researchgate.netresearchgate.neteuropa.eu

This compound is considered to have a lower irritation potency than longer-chain alcohols like n-octanol and 2-ethylhexanol. researchgate.netresearchgate.net For instance, mild sensory irritation has been observed in humans at exposure levels of 6.4 ppm for n-octanol and 10 ppm for 2-ethylhexanol. researchgate.netresearchgate.net Conversely, this compound is likely more irritating than shorter-chain alcohols such as n-butanol, for which irritation effects have been reported at 25 ppm. researchgate.netresearchgate.net

In rabbit studies, this compound has been shown to be a skin and eye irritant. geneseo.educoleparmer.com One study noted it as irritating to the skin after 24 hours of exposure. geneseo.edu Another study classified it as a moderate skin and eye irritant in rabbits based on the Draize test. coleparmer.com In contrast, some short-chain alcohols are considered to have a relatively low potential for skin irritation compared to substances like alkaline soaps and detergents. uva.nl However, a 2017 study found that isopropyl alcohol and n-propanol caused significant damage to skin condition and function, while ethyl alcohol did not, suggesting ethanol (B145695) is the least damaging to the skin upon frequent application. healthline.com

The irritation potential of alcohol ethoxylates, a related class of compounds, is also concentration-dependent. heraproject.com While neat alcohol ethoxylates are irritating to the skin and eyes, their irritation potential decreases when diluted. heraproject.com The un-ethoxylated (free) alcohol content in these products may contribute to their low eye irritation potential at lower ethoxylation levels. cleaninginstitute.org

Table 1: Comparative Irritation of Aliphatic Alcohols

AlcoholIrritation PotentialSupporting Evidence
This compoundModerateConsidered more irritating than n-butanol but less than n-octanol and 2-ethylhexanol. researchgate.netresearchgate.net Causes skin and eye irritation in animal studies. geneseo.educoleparmer.com
n-ButanolLowerReported irritation effects at 25 ppm. researchgate.netresearchgate.net
n-OctanolHigherMild sensory irritation reported at 6.4 ppm. researchgate.netresearchgate.net
2-EthylhexanolHigherMild sensory irritation reported at 10 ppm. researchgate.netresearchgate.net
Ethyl AlcoholLowerFound to be less damaging to the skin compared to isopropyl alcohol and n-propanol. healthline.com
Isopropyl AlcoholHigherCaused significant damage to skin condition and function in a 2017 study. healthline.com
n-PropanolHigherCaused significant damage to skin condition and function in a 2017 study. healthline.com

Neurobiological Effects (General Alcohol Mechanisms)

The neurobiological effects of alcohols, including this compound, are complex and involve interactions with multiple neurotransmitter systems. researchgate.netdovepress.com These effects are central to understanding the intoxicating and long-term neurological consequences of alcohol consumption. researchgate.netnih.gov

Alcohols are known to enhance the activity of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. scripps.edu They act as indirect GABA agonists, binding to GABA receptors and inhibiting neuronal signaling. scripps.edu This action contributes to the sedative effects of alcohol.

Conversely, alcohols inhibit the function of glutamate, the main excitatory neurotransmitter, particularly at the N-methyl-D-aspartate (NMDA) receptor. scripps.edumarquette.edu This inhibition of NMDA receptor function is a key mechanism underlying alcohol's effects on learning, memory, and cognition. marquette.edunih.gov Chronic alcohol exposure can lead to an upregulation of NMDA receptors as a compensatory mechanism. dovepress.com This hyperactivity of the glutamatergic system during alcohol withdrawal is linked to symptoms like anxiety and excitotoxicity. dovepress.comnih.gov

Alcohol consumption leads to an increase in dopamine (B1211576) release in the mesolimbic pathway, a key brain circuit involved in reward and motivation. frontiersin.orgnih.gov This effect is thought to be a primary driver of the reinforcing properties of alcohol. frontiersin.org The release of dopamine can be triggered by both the taste of alcohol and its direct actions in the brain. nih.gov Alcohol can also indirectly modulate dopamine release through its effects on other neurotransmitter systems, such as GABA and glutamate. frontiersin.org

In addition to dopamine, alcohol also affects the serotonergic system. dovepress.comscripps.edu The interaction with these systems contributes to the complex behavioral effects of alcohol, including mood changes and the development of addiction. frontiersin.org

Ecotoxicological Impact and Biodegradation Research

This compound is considered to have a relatively low ecotoxicity profile. seqens.com It is readily biodegradable and has a very low potential to bioaccumulate. rempec.org

In terms of its impact on aquatic life, studies have determined the toxicity of this compound to various organisms. For fish, the 96-hour LC50 (lethal concentration for 50% of the test subjects) for rainbow trout (Oncorhynchus mykiss) has been reported as 700 mg/L. sigmaaldrich.comsigmaaldrich.comuwyo.edudcfinechemicals.com For aquatic invertebrates, the 48-hour EC50 (effective concentration for 50% of the test subjects) for Daphnia magna is reported to be 260 mg/L. sigmaaldrich.comuwyo.edudcfinechemicals.com The toxicity to algae is lower, with a 72-hour ErC50 for Desmodesmus subspicatus reported as greater than 500 mg/L. axxence.de

This compound is readily biodegradable in the environment. coleparmer.comrempec.org In soil, it is expected to volatilize and leach, with rapid biodegradation. nih.gov In water, it is also subject to volatilization and rapid biodegradation. nih.gov Its ability to act as a co-surfactant can improve the emulsification and surface-tension effectiveness of other substances, which may have implications for its environmental behavior and the biodegradation of co-contaminants. researchgate.net

Table 2: Ecotoxicity of this compound

OrganismTestConcentrationExposure TimeReference
Rainbow Trout (Oncorhynchus mykiss)LC50700 mg/L96 hours sigmaaldrich.comsigmaaldrich.comuwyo.edudcfinechemicals.com
Daphnia magnaEC50260 mg/L48 hours sigmaaldrich.comuwyo.edudcfinechemicals.com
Green Algae (Desmodesmus subspicatus)ErC50>500 mg/L72 hours axxence.de

Advanced Applications and Industrial Research of Isoamyl Alcohol

Role in Flavor and Fragrance Industry

Isoamyl alcohol plays a pivotal role in the flavor and fragrance industry, both as a direct contributor to aroma and as a precursor for the synthesis of valuable esters.

Precursor for Ester Synthesis (e.g., Isoamyl Acetate)

This compound is a crucial precursor in the synthesis of various esters, most notably isoamyl acetate (B1210297). scentree.coscentree.cowikipedia.org This process, known as Fischer esterification, involves the acid-catalyzed reaction between this compound and an acid, such as acetic acid. wikipedia.org The resulting ester, isoamyl acetate, is highly valued for its strong banana-like aroma and is widely used as a flavoring agent in food products like candies and baked goods. wikipedia.org

The synthesis is not limited to isoamyl acetate. By reacting this compound with other acids, a range of esters with different aromatic properties can be produced. For instance, its reaction with butyric acid yields isoamyl butyrate (B1204436), and with salicylic (B10762653) acid, it produces isoamyl salicylate. scentree.coscentree.co These esters have their own unique applications in the flavor and fragrance sectors. The synthesis of allyl amyl glycolate (B3277807) is another example, which involves a reaction with chloroacetic acid. scentree.coscentree.co

Research has focused on optimizing the production of these esters, particularly isoamyl acetate, through biotechnological routes. Studies have shown that the gradual addition of this compound during fermentation with certain yeast strains, such as Pichia fermentans, can significantly enhance the biosynthesis of isoamyl acetate. researchgate.netresearchgate.net However, it is noted that high concentrations of this compound can negatively impact yeast growth and fermentation. researchgate.net

Table 1: Examples of Esters Synthesized from this compound

Ester Name Synthesis Reactants Resulting Aroma/Use
Isoamyl Acetate This compound + Acetic Acid Banana, Pear
Isoamyl Butyrate This compound + Butyric Acid Fruity
Isoamyl Salicylate This compound + Salicylic Acid Floral, Orchid
Allyl Amyl Glycolate This compound + Chloroacetic Acid Fruity, Pineapple

Contribution to Aroma Profiles in Fermented Products

Research on various grain whiskeys has demonstrated that this compound is a major aroma component, with concentrations that can exceed 70% of the total alcohol content, ranging from 231.59 to 281.39 mg/L. mdpi.comresearchgate.net Its presence provides a characteristic fruity and whiskey-like aroma. mdpi.com The type of grain used in fermentation can influence the concentration of this compound and other aroma compounds, leading to distinct flavor profiles in the final product. mdpi.comresearchgate.net For example, barley and wheat whiskeys are often associated with more pronounced fruity and floral aromas due to a complex interplay of esters and alcohols, including this compound. mdpi.comresearchgate.net

In beer, this compound is also a key aroma compound, contributing to the desirable fruity and floral notes. biorxiv.org Its interaction with other compounds can be complex; for instance, at lower concentrations, whiskey lactone can enhance the fruitiness of isoamyl acetate, a derivative of this compound, while at higher concentrations, it can mask it. nih.gov The concentration of this compound and its corresponding acetate ester, isoamyl acetate, is a critical factor in defining the aroma of many beer styles. nih.govbiorxiv.org

Biofuel and Renewable Energy Research

The search for sustainable and high-performance alternatives to fossil fuels has led to significant research into the potential of this compound as a biofuel.

Potential as a High Energy Density Fuel

This compound has emerged as a promising candidate for an alternative fuel due to its high energy density compared to smaller alcohols. atamankimya.comresearchgate.net It possesses an energy density of approximately 28.5 MJ/L, which is significantly higher than that of ethanol (B145695) (around 21 MJ/L). atamankimya.com This higher energy density means that more energy can be stored in the same volume of fuel, a critical advantage for transportation applications.

Furthermore, this compound exhibits lower hygroscopicity (the tendency to absorb moisture from the air) than ethanol, which is a desirable property for a fuel as water content can be detrimental to engine components and combustion efficiency. atamankimya.comresearchgate.net Its ability to mix well with hydrocarbons further enhances its suitability as a fuel or fuel additive. atamankimya.com These properties have made it a focus of research for use in internal combustion engines. atamankimya.comresearchgate.net

Table 2: Energy Density of Selected Alcohols

Alcohol Energy Density (MJ/L)
Ethanol ~21
1-Butanol ~27
This compound ~28.5

Use in Gasoline and Diesel Blends for Internal Combustion Engines

Extensive research has been conducted on blending this compound with conventional gasoline and diesel fuels for use in internal combustion engines. vinca.rsresearchgate.net Studies have shown that this compound can be easily mixed with diesel fuel due to its good solvent properties. vinca.rs

In diesel engines, the addition of this compound has been observed to have a positive impact on emissions. vinca.rs Experiments with blends containing 5%, 10%, and 20% this compound in diesel fuel resulted in reductions in NOx emissions by 1-10%, smoke opacity by 9-36%, and hydrocarbon (HC) emissions by 6-44%. vinca.rs However, these blends also led to a slight decrease in engine power and torque. vinca.rs

In spark-ignition (SI) gasoline engines, blending this compound with gasoline has also shown promising results. researchgate.net In one study, blends of 10%, 20%, and 30% this compound with gasoline were tested. researchgate.net The A20 blend (20% this compound) showed an increase in torque and effective power by 2.03% and 2.51%, respectively. researchgate.net Furthermore, the A30 blend (30% this compound) led to significant reductions in carbon monoxide (CO), nitrogen oxides (NOx), and hydrocarbon (HC) emissions by approximately 12.2%, 35.6%, and 6.45%, respectively, when compared to pure gasoline. researchgate.net

Precursor for Sustainable Aviation Fuels

The aviation industry is actively seeking sustainable alternatives to conventional jet fuel, and this compound is being explored as a potential precursor for the production of sustainable aviation fuels (SAFs). mdpi.comresearchgate.netresearchgate.netdntb.gov.ua Research has demonstrated the conversion of fusel alcohols, including this compound, into molecules suitable for use as jet fuel surrogates through processes like dehydration and oligomerization. mdpi.com

Ketone biofuels produced from the alkylation of this compound have been investigated as potential blending agents for Jet A-1 aviation kerosene. researchgate.net These fuels, when blended with Jet A-1, have shown promising properties, including satisfying the flash point criterion and having suitable energy densities. researchgate.net For example, a 20% blend of this compound-derived fuel with Jet A-1 resulted in a higher heating value of 44.99 MJ/kg, which is approaching that of pure Jet A-1. researchgate.net The freezing points of these blended fuels were also found to be well below the required -47 °C for aviation fuel. researchgate.net This line of research highlights the potential of this compound as a building block for the next generation of sustainable aviation fuels. mdpi.com

Pharmaceutical and Biotechnology Applications

This compound, also known as isopentyl alcohol or 3-methyl-1-butanol, serves as a crucial component in various advanced pharmaceutical and biotechnological processes due to its specific chemical properties. mpbio.comatomscientific.com Its utility ranges from being a specialized solvent in creating drug formulations to a key reagent in the purification of genetic material. seqens.comatamankimya.comibresco.com

Solvent Properties in Drug Formulation

In the pharmaceutical industry, this compound's role as a solvent and an intermediate is significant. atamankimya.com Its solvency power is positioned between that of common hydrocarbon solvents and lower molecular weight ketones, allowing it to dissolve a unique range of substances. seqens.comatamankimya.com This characteristic makes it suitable for use in the formulation of systems containing high molecular weight esters and certain polar plastics like cellulose (B213188) esters. seqens.com

Furthermore, this compound serves as an initial raw material for the synthesis of several pharmaceutical preparations. seqens.comibresco.comatamankimya.com Its application extends to the HPLC analysis of various pharmaceuticals and their metabolites, underscoring its importance in both production and quality control. mpbio.com

Table 1: this compound as a Raw Material in Pharmaceutical Preparations This table is for informational purposes and does not imply endorsement or detailed formulation information.

Drug/Preparation Classification/Use Reference
Barbamil Pharmaceutical Drug atamankimya.com, seqens.com
Validol Pharmaceutical Drug atamankimya.com, seqens.com
Corvalol Pharmaceutical Drug atamankimya.com, seqens.com

| Amyl nitrite | Vasodilator | atamankimya.com, seqens.com |

Role in Nucleic Acid Purification (e.g., DNA extraction)

This compound is a fundamental reagent in molecular biology, particularly in the purification of nucleic acids like DNA and RNA. mpbio.comatamanchemicals.com It is most famously used as a component in the phenol-chloroform extraction method, a long-standing technique for separating proteins from nucleic acid solutions. atamankimya.comwikipedia.org Typically, a mixture of phenol (B47542), chloroform, and this compound is used, often in a 25:24:1 ratio. mpbio.comquora.com

The functions of this compound in this process are multifaceted and critical for obtaining high-purity nucleic acids:

Antifoaming: It significantly reduces the foaming that can occur when mixing the aqueous sample with the organic phenol-chloroform solution, which helps in achieving a clean separation of the aqueous and organic phases. mpbio.comquora.com

Inhibition of RNase Activity: Phenol alone does not completely deactivate RNases, which are enzymes that degrade RNA. This compound is added to the mixture to further inhibit the activity of these enzymes, protecting the integrity of RNA samples. mpbio.comatamankimya.comwikipedia.orgresearchgate.net

Stabilization of Nucleic Acids: It helps prevent the solubilization of long RNA molecules, especially those with lengthy poly-adenine tails, in the phenol phase, thus preventing the loss of valuable genetic material during extraction. mpbio.comatamankimya.comwikipedia.orgresearchgate.net

Recent research has also explored novel extraction mixtures, such as Benzyl:this compound (BIA), which acts as a less harsh alternative to phenol for removing PCR inhibitors and purifying DNA. bitesizebio.com In this context, this compound functions as a potent protein precipitant and RNase inhibitor. bitesizebio.com

Table 2: Role of this compound in Phenol-Chloroform DNA/RNA Extraction

Component Ratio (Typical) Function in Extraction Specific Role of this compound Reference
Phenol 25 Denatures proteins, causing them to precipitate. N/A mpbio.com, quora.com
Chloroform 24 Increases the density of the organic phase, aiding phase separation and removing lipids. N/A mpbio.com, quora.com

| This compound | 1 | Acts as an antifoaming agent, inhibits RNases, and prevents the loss of poly(A) RNA into the organic phase. | ✓ | atamankimya.com, wikipedia.org, mpbio.com, researchgate.net |

Other Industrial Uses

Beyond the laboratory, this compound's distinct properties lend it to a variety of other industrial applications, primarily as a processing aid and a building block in chemical manufacturing. atamankimya.com

Antifoaming Agent

One of the most widely cited industrial uses of this compound is as an antifoaming agent. atomscientific.comatamankimya.comthechemco.com Its ability to suppress foam is attributed to its effect on the surface tension of micro-emulsions, which leads to the destabilization and breaking of foam bubbles. seqens.comatamankimya.comatamanchemicals.com While this property is critical in the DNA extraction context mentioned previously, it is also valuable in other industrial processes where foaming can be problematic. atomscientific.comwikipedia.org The "chloroform:this compound reagent" is a common formulation where this antifoaming capability is explicitly utilized. atamankimya.comatamanchemicals.com

Chemical Synthesis Raw Material (e.g., Rosin (B192284) Esterification)

This compound is a valuable raw material for chemical synthesis, serving as a precursor for various compounds. atamankimya.com A significant area of industrial research involves its use in the esterification of rosin. researchgate.net Rosin, a solid resin obtained from pines, consists mainly of resin acids and has limited direct applications due to its instability. semanticscholar.org

In a process aimed at improving its properties, rosin is esterified with this compound to produce iso-amyl ester rosin. researchgate.netncsu.edu This chemical modification enhances the stability and hydrophobicity of the rosin. ncsu.edu Research has shown that iso-amyl ester rosin can serve as a sustainable and environmentally friendly alternative to paraffin (B1166041) as a water-repellent material in the production of medium density fiberboard (MDF). researchgate.netresearchgate.netbioresources.com

Table 3: Research Findings in Rosin Esterification with this compound

Parameter Finding/Condition Significance Reference
Reactants Rosin and this compound Creation of a value-added, bio-based product. researchgate.net, ncsu.edu
Catalyst p-Toluenesulfonic acid (P-TSA) Facilitates the esterification reaction. researchgate.net, ncsu.edu
Optimal Molar Ratio 413 mmol this compound to 165 mmol Rosin An optimized condition identified in research for efficient synthesis. researchgate.net, ncsu.edu, bioresources.com
Product Iso-amyl Ester Rosin A hydrophobic material with improved stability over unmodified rosin. ncsu.edu

| Application | Alternative to paraffin in Medium Density Fiberboard (MDF) production | Provides enhanced water repellency and dimensional stability to MDF panels. | researchgate.net, ncsu.edu, bioresources.com |

Environmental and Sustainability Aspects in Isoamyl Alcohol Production

Bio-based Production and Circular Economy Principles

Bio-based production of isoamyl alcohol aligns with the principles of a circular bioeconomy by utilizing renewable resources to generate valuable chemicals and energy. nih.gov This approach contributes to a more sustainable and diversified energy portfolio by reducing dependence on finite fossil fuels. nih.gov A significant advantage of bioderived alcohols is their potential to lower greenhouse gas emissions compared to their petrochemical counterparts, especially when used as transportation fuels. nih.govmdpi.com Furthermore, the use of agricultural residues and non-food biomass for production can stimulate rural economies and promote agricultural diversification. nih.govmdpi.com

A key aspect of the circular economy in this context is the utilization of waste streams. For instance, fusel oil, a by-product of ethanol (B145695) fermentation, is a significant source of this compound. mdpi.comatamankimya.com The extraction and purification of this compound from fusel oil represent a prime example of valorizing an industrial byproduct, thereby reducing waste and creating additional value. mdpi.com Research has demonstrated the feasibility of using this compound from fusel oil to produce natural flavor esters, such as isoamyl butyrate (B1204436), with yields comparable to those obtained using commercial-grade this compound. mdpi.com This not only reduces production costs but also embodies the core tenets of a circular economy. mdpi.com

The move towards bio-based this compound is also influenced by consumer demand for natural and sustainable products, particularly in the food and fragrance industries. transparencymarketresearch.com This has spurred research and development into more efficient and environmentally friendly production methods, including the engineering of yeast strains to enhance this compound output and purity. imarcgroup.com

Recovery and Purification Technologies

The concentration of this compound in fermentation broths is typically low, ranging from 2% to 5%. nih.govmdpi.com This necessitates efficient and cost-effective recovery and purification technologies to isolate the alcohol for further use. nih.govmdpi.com Traditional methods like distillation, adsorption, and solvent extraction are often energy-intensive and expensive. nih.govmdpi.com Consequently, there is a significant research focus on developing advanced separation techniques.

A promising innovation in this compound recovery is the use of Graphene Oxide Immobilized Membranes (GOIMs) in conjunction with Air-Sparged Membrane Distillation (ASMD). mdpi.comresearchgate.netdntb.gov.uanih.govsciprofiles.com This technology offers a highly selective and efficient method for separating this compound from aqueous solutions. mdpi.comresearchgate.netdntb.gov.uanih.govsciprofiles.com

In this process, a hydrophobic membrane, such as polytetrafluoroethylene (PTFE), is modified with graphene oxide. mdpi.comresearchgate.net Graphene oxide's functional groups (-OH and -COOH) exhibit preferential sorption of this compound. mdpi.com This selective adsorption, followed by rapid desorption driven by a temperature gradient, significantly enhances the transport of this compound through the membrane. mdpi.com

Air-sparging on the permeate side of the membrane helps to reduce fouling and increases the flux of the separated this compound. mdpi.com Studies have shown that this combination of GOIM and ASMD can achieve high separation factors and fluxes. mdpi.comresearchgate.netdntb.gov.uasciprofiles.com

Table 1: Performance of Graphene Oxide Immobilized Membrane (GOIM) in this compound Recovery

ParameterValueReference
Separation Factor 6.7 mdpi.comresearchgate.netdntb.gov.uasciprofiles.com
This compound Flux up to 1.17 kg/m ²h mdpi.com

This technology demonstrates the potential for more energy-efficient and effective recovery of bio-based alcohols, a critical step in making their production economically viable and sustainable. mdpi.comresearchgate.netdntb.gov.uanih.govsciprofiles.com

Life Cycle Assessment of this compound Production Pathways

Life Cycle Assessment (LCA) is a critical tool for evaluating the environmental footprint of chemical production processes from cradle to grave. core.ac.ukrsc.org For this compound, LCAs are essential to compare the environmental impacts of the traditional petrochemical production route with emerging bio-based pathways.

The petrochemical production of solvents, including this compound, has been identified as an environmentally relevant issue due to the depletion of non-renewable resources. core.ac.uk LCAs of petrochemical routes have highlighted the significant energy consumption and greenhouse gas emissions associated with processes like hydroformylation. core.ac.uk

Future Research Directions for Isoamyl Alcohol

Optimizing Microbial Cell Factories for Enhanced Biosynthesis

The biotechnological production of isoamyl alcohol using microbial cell factories presents a promising and sustainable alternative to chemical synthesis. researchgate.net However, the toxicity of this compound to the host cells often limits the production yield. researchgate.net Future research is centered on overcoming this limitation through advanced metabolic engineering and synthetic biology approaches.

A primary goal is to improve the tolerance of production strains, such as Saccharomyces cerevisiae, to this compound stress. mdpi.com Researchers are investigating various strategies, including modifying specific genes to enhance this compound output. For instance, engineered yeast strains with modified genes have demonstrated a fivefold increase in production. imarcgroup.com The development of robust microbial strains that can withstand industrial process conditions is crucial for cost-efficient biofuel production. osti.gov

Key research areas for optimizing microbial cell factories include:

Gene Regulation and Protein Engineering: Further advancements in these areas will help in developing more efficient systems for biofuel production. osti.gov

Pathway Engineering: Overexpressing enzymes in the this compound biosynthesis pathway, such as in the mitochondria, can lead to increased accumulation of the final product. researchgate.net

Identifying and Modifying Gene Targets: Recent studies have focused on identifying specific genes, mutations, and pathways to increase this compound production. researchgate.net

Overcoming Metabolic Bottlenecks: Stepwise engineering and analysis of metabolic pathways can help identify and resolve bottlenecks that limit production. core.ac.uk

Developing Efficient Transport Systems: Creating targeted and efficient systems for transporting this compound out of the cell can reduce its toxic effects. osti.gov

Recent research in August 2024 highlighted the engineering of yeast strains that not only increased this compound output by five times but also raised purity levels from 30% to 65% by modifying specific genes. imarcgroup.com

Unraveling Complex Molecular Mechanisms of Cellular Stress

High concentrations of this compound can be toxic to microbial cells, inhibiting growth and fermentation efficiency. researchgate.netmdpi.com A deeper understanding of the molecular mechanisms behind this cellular stress is critical for developing more tolerant and productive microbial strains.

Studies on Saccharomyces cerevisiae have shown that this compound stress can significantly inhibit cell growth. mdpi.com For example, a concentration of 4.5 g/L can reduce the growth rate by 50%. mdpi.com This toxicity is thought to be similar to that of ethanol (B145695), affecting cell membranes and proteins and inducing the production of reactive oxygen species (ROS). mdpi.commdpi.com

Future research in this area will focus on:

Transcriptomic and Proteomic Analyses: Analyzing changes in gene and protein expression under this compound stress can reveal the specific cellular pathways affected. Studies have shown that genes related to the cell wall, cell membrane, and translation are downregulated, while those involved in ATP and NADPH biosynthesis are upregulated. researchgate.netmdpi.com

Identifying Key Stress Response Genes: Pinpointing the specific genes that play a protective role against this compound stress can provide targets for genetic engineering. For example, genes related to ion homeostasis and energy production appear to be important for tolerance. mdpi.commdpi.com

Investigating Cell Wall and Membrane Integrity: this compound affects the stability and fluidity of the cell wall and membrane. mdpi.commdpi.com Research aims to understand these structural changes and devise ways to reinforce these cellular components.

Role of Oxidative Stress: As with other alcohols, this compound can induce oxidative stress. mdpi.com Elucidating the mechanisms of ROS generation and the cellular antioxidant response is a key area of investigation.

A study on S. cerevisiae revealed that this compound stress leads to the downregulation of genes involved in cell wall components like mannose and glucan, and an upregulation of genes related to chitin, potentially weakening the cell wall's mechanical strength. researchgate.net

Development of Novel Biotechnological Applications

Beyond its traditional uses as a solvent and flavoring agent, this compound is being explored for a range of new biotechnological applications. mdpi.com Its properties as a platform chemical and a precursor to advanced biofuels are of particular interest. mdpi.comnih.govresearchgate.net

Emerging applications include:

Advanced Biofuels: this compound is being investigated as a gasoline surrogate and a precursor for jet fuel. nih.govresearchgate.netdntb.gov.ua Its branched-chain structure makes it a suitable platform for producing next-generation sustainable aviation fuels. mdpi.comnih.gov

Platform Chemical: It serves as a starting material for the synthesis of various valuable chemicals, including isoamyl acetate (B1210297) (a key flavor compound), resins, oils, and pharmaceuticals. mdpi.comnih.gov

Green Solvents: The growing demand for environmentally friendly solvents is driving the use of bio-based this compound in coatings, adhesives, and cleaning agents. imarcgroup.comfuturemarketinsights.com

Pharmaceuticals and Cosmetics: There is increasing use of this compound as a solvent in drug formulations and in the development of natural and sustainable fragrances and personal care products. imarcgroup.commarketresearchfuture.comkdmarketinsights.com

Molecular Biology: this compound is used in DNA and RNA purification processes, where it helps to inhibit RNase activity and reduce foaming. bitesizebio.commpbio.comeuropa.eu

The development of new applications in functional foods, nutraceuticals, and organic-certified products also presents significant opportunities. datahorizzonresearch.com

Further Characterization of Ecotoxicological Profiles in Diverse Environments

While this compound is considered biodegradable, a comprehensive understanding of its ecotoxicological profile in various environments is still needed. europa.eu Future research will focus on filling the knowledge gaps regarding its environmental fate, persistence, and potential toxicity to a wider range of organisms and ecosystems.

Key research questions include:

Biodegradability in Different Media: Assessing the rate and extent of this compound degradation in soil, sediment, and various aquatic environments.

Toxicity to Non-Target Organisms: Evaluating the potential acute and chronic toxicity to a broader array of terrestrial and aquatic species.

Effects of Environmental Factors: Investigating how factors such as temperature, pH, and microbial community composition influence its environmental behavior and impact.

Comparative Ecotoxicology: Comparing the environmental profiles of bio-based this compound with its petrochemical-derived counterpart to validate its "green" credentials.

Studies on the nematode Caenorhabditis elegans have shown that it is attracted to this compound, and this response is being used as a model to study olfactory processes and neurodegenerative diseases. ubc.casigmaaldrich.comnih.gov However, further research is needed to determine the effects of increasing concentrations on sensory neurons. ubc.ca

Economic and Market Dynamics of Bio-based this compound

The market for this compound is projected to experience significant growth, driven by increasing demand from the food and beverage, pharmaceutical, and chemical industries. openpr.comopenpr.com The global this compound market was valued at USD 93.7 million in 2022 and is expected to reach USD 290.5 million by 2031, with a compound annual growth rate (CAGR) of 13.4% from 2023 to 2031. openpr.comopenpr.com Another forecast predicts growth from USD 194.70 billion in 2025 to USD 236.23 billion by 2034, at a CAGR of 2.17%. marketresearchfuture.com

Future research in this area will focus on:

Techno-economic Analysis: Evaluating the cost-competitiveness of bio-based this compound production compared to traditional chemical synthesis. This includes analyzing feedstock costs, which are a major factor in the economic viability of bio-based processes. europa.eu

Market Trend Analysis: Monitoring and forecasting demand in various end-use sectors and geographical regions. The Asia-Pacific region, in particular, is expected to be a rapidly growing market. datahorizzonresearch.comtransparencymarketresearch.com

Impact of Regulations: Assessing the influence of environmental regulations, such as those limiting volatile organic compound (VOC) emissions, on the market for bio-based solvents. imarcgroup.comfuturemarketinsights.com

Supply Chain and Infrastructure Development: Investigating the requirements for establishing a robust supply chain for bio-based this compound, from feedstock sourcing to distribution. openpr.com

Consumer Perception and Acceptance: Understanding consumer attitudes towards bio-based products and how this influences purchasing decisions in sectors like cosmetics and food. transparencymarketresearch.com

The increasing consumer demand for natural and sustainable products is a key driver for the bio-based this compound market. datahorizzonresearch.comopenpr.comtransparencymarketresearch.com Innovations in production technologies and the expansion of applications, such as in biofuels, are expected to further fuel market growth. openpr.comopenpr.com

Interactive Data Table: Projected Growth of the this compound Market

Report Base Year Value (USD) Forecast Year Value (USD) CAGR (%) Forecast Period
Transparency Market Research 93.7 Million (2022) 290.5 Million 13.4 2023-2031
Market Research Future 194.70 Billion (2025) 236.23 Billion 2.17 2025-2034
KD Market Insights 0.10 Billion (2023) 0.15 Billion 3.9 2024-2033
Straits Research 350 Million (2023) 510 Million 4.2 2023-2032

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of isoamyl alcohol critical for experimental design?

  • This compound (C₅H₁₂O) is a colorless, volatile primary alcohol with a boiling point of 137.5°C, density of 0.80 g/mL, and limited water solubility (soluble in organic solvents like ethanol and chloroform) . These properties influence its use as a solvent in extractions (e.g., phenol-chloroform-isoamyl alcohol at 25:24:1 ratios for DNA purification) and its separation from aqueous phases due to lower density . Its hydrophobicity also makes it suitable for lipidic molecule studies .

Q. How is this compound synthesized in laboratory settings?

  • A common method involves esterification via reflux: reacting this compound with excess glacial acetic acid (1.0 mL alcohol + 1.5 mL acid) under acidic catalysis (e.g., sulfuric acid) to produce isoamyl acetate. Reflux drives the reaction toward ester formation by removing water . Alternative routes include fermentation byproducts and industrial reduction of isoamyl aldehydes .

Q. What safety protocols are essential when handling this compound?

  • Use engineering controls (fume hoods) to limit inhalation exposure (PEL: 100 ppm), wear nitrile gloves and goggles to prevent skin/eye irritation, and store away from oxidizers (e.g., peroxides) . Emergency showers and eyewash stations must be accessible. Contaminated clothing should be removed immediately and laundered separately .

Advanced Research Questions

Q. How can researchers optimize esterification reactions involving this compound?

  • Key variables include:

  • Molar ratios : Excess acetic acid (1.5–2.0 equivalents) improves ester yield .
  • Catalyst selection : Concentrated H₂SO₄ vs. solid acid catalysts (e.g., Amberlyst-15) to minimize side reactions.
  • Temperature control : Reflux at 130–140°C balances reaction rate and byproduct formation .
  • Workup : Neutralize residual acid with sodium bicarbonate and purify via fractional distillation .

Q. How should researchers address contradictions in this compound’s solvent efficiency across DNA extraction protocols?

  • Variability arises from differing phenol:chloroform:this compound ratios (e.g., 25:24:1 vs. 25:24:0.5). Higher this compound concentrations reduce foaming and improve phase separation but may inhibit RNase unevenly . Validate protocols using spectrophotometry (A260/A280 ratios) and gel electrophoresis to assess nucleic acid purity .

Q. What role does this compound play in chromatographic analysis of pharmaceuticals?

  • As a mobile-phase modifier in reverse-phase HPLC, this compound improves peak resolution for hydrophobic analytes (e.g., steroids). Optimize concentrations (0.1–1% v/v) to balance retention time and column longevity . Pre-saturate solvents to prevent stationary-phase degradation .

Q. How can researchers mitigate batch-to-batch variability in this compound used for synthetic flavor production?

  • Characterize raw material purity via GC-MS and NMR to identify contaminants (e.g., isoamyl acetate or aldehydes) . Standardize distillation parameters (e.g., 135–138°C boiling range) and validate synthetic pathways using kinetic studies (e.g., Arrhenius plots for esterification) .

Methodological Considerations

Q. What steps ensure reproducibility in this compound-based extractions of RNA from thermophilic organisms?

  • Use RNase-free this compound (distilled under inert gas) and pre-chill reagents to 4°C. Add β-mercaptoethanol (0.1% v/v) to denature proteins and maintain RNA integrity. Centrifuge at 12,000 × g for 15 min to separate phases .

Q. How do preanalytical factors affect this compound quantification in biological matrices?

  • Stabilize samples with sodium fluoride (1% w/v) to inhibit enzymatic degradation. Use headspace GC with flame ionization detection (FID) and calibrate against NIST-traceable standards. Avoid hemolyzed blood or lipemic sera, which increase matrix interference .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.